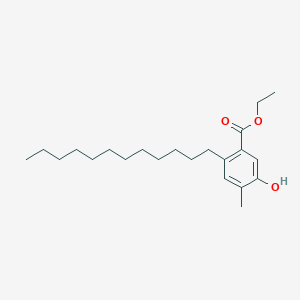
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C22H36O3 It is an ester derivative of benzoic acid, characterized by a long dodecyl chain, a hydroxyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate typically involves esterification reactions. One common method is the reaction of 2-dodecyl-5-hydroxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-dodecyl-5-hydroxy-4-methylbenzaldehyde or 2-dodecyl-5-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 2-dodecyl-5-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The long dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Lacks the long dodecyl chain and hydroxyl group, making it less amphiphilic.
Methyl 2-dodecyl-5-hydroxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-dodecyl-5-hydroxy-4-methylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to its combination of a long hydrophobic dodecyl chain and hydrophilic hydroxyl and ester groups. This amphiphilic nature makes it particularly useful in applications requiring surface activity or membrane interaction.
Propriétés
Numéro CAS |
92990-63-1 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
ethyl 2-dodecyl-5-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C22H36O3/c1-4-6-7-8-9-10-11-12-13-14-15-19-16-18(3)21(23)17-20(19)22(24)25-5-2/h16-17,23H,4-15H2,1-3H3 |
Clé InChI |
NGLBFSHOZVMFOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=C(C(=C1)C)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


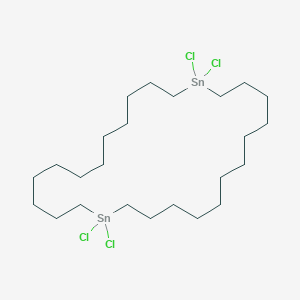
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
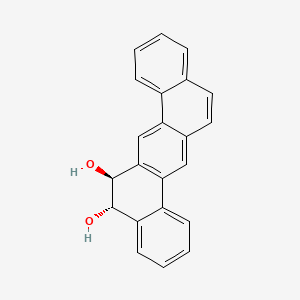
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)

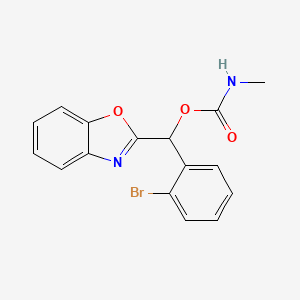
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
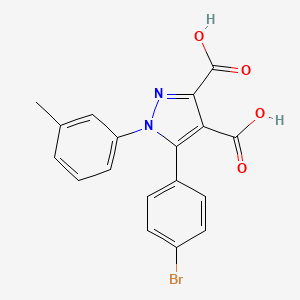

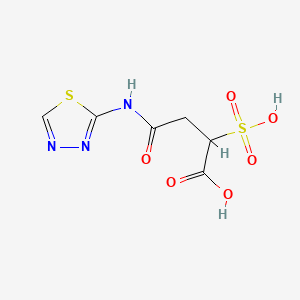
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
